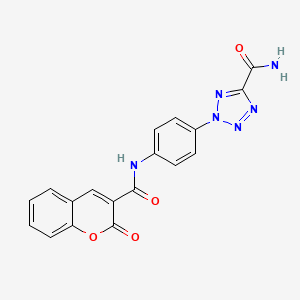

2-(4-(2-oxo-2H-chromene-3-carboxamido)phenyl)-2H-tetrazole-5-carboxamide

Description

Properties

IUPAC Name |

2-[4-[(2-oxochromene-3-carbonyl)amino]phenyl]tetrazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12N6O4/c19-15(25)16-21-23-24(22-16)12-7-5-11(6-8-12)20-17(26)13-9-10-3-1-2-4-14(10)28-18(13)27/h1-9H,(H2,19,25)(H,20,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGXDGDIZALGZST-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NC3=CC=C(C=C3)N4N=C(N=N4)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12N6O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(4-(2-oxo-2H-chromene-3-carboxamido)phenyl)-2H-tetrazole-5-carboxamide is a derivative of both chromene and tetrazole, two classes of compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic potentials, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features a chromene moiety linked to a tetrazole ring, which enhances its pharmacological profile. The chromene structure is recognized for its role in various biological activities, including anticancer and antimicrobial effects, while tetrazoles are known for their ability to interact with biological targets.

Anticancer Activity

Research indicates that compounds containing the chromene scaffold demonstrate significant anticancer properties. The mechanism often involves the inhibition of tubulin polymerization, leading to apoptosis in cancer cells. For instance, studies have shown that related compounds can induce caspase-dependent apoptosis and cell cycle arrest in the G2/M phase, effectively reducing cell proliferation in various cancer cell lines .

Table 1: Summary of Anticancer Activities

Antimicrobial Activity

The compound's potential as an antimicrobial agent has been highlighted in various studies. The presence of the tetrazole ring is crucial for enhancing the antimicrobial efficacy against a range of pathogens. For example, derivatives have shown activity against both Gram-positive and Gram-negative bacteria, which is attributed to their ability to disrupt bacterial cell membranes or interfere with metabolic pathways .

Table 2: Antimicrobial Efficacy

Antidiabetic Activity

Recent findings suggest that this compound may also exhibit antidiabetic properties. The mechanism is thought to involve the modulation of glucose uptake and insulin sensitivity. Compounds with similar structures have been shown to inhibit α-glucosidase activity, thereby reducing postprandial blood glucose levels .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the chromene and tetrazole components significantly influence biological activity. Substituents on the phenyl ring can enhance potency and selectivity towards specific biological targets. For instance, introducing electron-withdrawing groups has been associated with increased anticancer activity .

Table 3: Structure-Activity Relationships

| Modification | Effect on Activity | Reference |

|---|---|---|

| Electron-withdrawing groups on phenyl ring | Increased potency against cancer cells | |

| Alkyl substitutions on tetrazole ring | Enhanced antimicrobial properties |

Case Studies

- Case Study on Anticancer Activity : A study involving a series of chromene derivatives demonstrated that modifications at the C5 position significantly improved anticancer efficacy against MCF-7 breast cancer cells. The lead compound showed an IC50 value of 15 µM, indicating strong potential for further development .

- Case Study on Antimicrobial Efficacy : A set of tetrazole derivatives was tested against Staphylococcus aureus and Escherichia coli. The most potent derivative exhibited an MIC of 16 µg/mL against S. aureus, showcasing the effectiveness of structural modifications in enhancing antibacterial activity .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that derivatives of the chromene structure, including those similar to 2-(4-(2-oxo-2H-chromene-3-carboxamido)phenyl)-2H-tetrazole-5-carboxamide, exhibit promising anticancer properties. For instance, compounds containing the coumarin moiety have shown significant cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. These effects are often attributed to their ability to induce apoptosis and inhibit cell proliferation through various mechanisms, such as the generation of reactive oxygen species (ROS) and modulation of apoptotic pathways .

Anti-inflammatory Properties

Coumarin derivatives are also recognized for their anti-inflammatory activities. The incorporation of tetrazole groups into these compounds can enhance their pharmacological profiles. Studies have demonstrated that certain derivatives can effectively inhibit inflammatory mediators, suggesting potential therapeutic applications in treating inflammatory diseases .

Anticoagulant Effects

The anticoagulant properties of coumarin derivatives have been extensively studied. Compounds similar to 2-(4-(2-oxo-2H-chromene-3-carboxamido)phenyl)-2H-tetrazole-5-carboxamide may exhibit anticoagulant activity by inhibiting specific enzymes involved in the coagulation cascade, thereby offering potential use in preventing thromboembolic disorders .

Materials Science

Liquid Crystal Applications

The unique structural characteristics of chromene derivatives allow them to be explored for liquid crystal applications. Research has indicated that certain coumarin-based compounds can exhibit liquid crystalline behavior, which is valuable for developing advanced materials such as displays and sensors. The tunability of their optical properties under external stimuli (light, temperature) makes them suitable candidates for smart materials .

Fluorescent Sensors

Compounds like 2-(4-(2-oxo-2H-chromene-3-carboxamido)phenyl)-2H-tetrazole-5-carboxamide can also be utilized in the development of fluorescent sensors. Their photophysical properties allow them to act as molecular probes for detecting various ions or small molecules in biological or environmental samples. This application is particularly relevant in bioimaging and diagnostics .

Organic Synthesis

Synthetic Intermediates

The synthesis of 2-(4-(2-oxo-2H-chromene-3-carboxamido)phenyl)-2H-tetrazole-5-carboxamide can be achieved through various synthetic routes involving multistep reactions. These synthetic pathways often utilize readily available starting materials and can serve as a platform for generating other functionalized chromene derivatives. The versatility of these synthetic methods allows for the exploration of structure-activity relationships in drug development .

Reactions with Other Functional Groups

This compound can participate in further chemical reactions due to its reactive functional groups, enabling the synthesis of more complex molecules. For example, it can undergo nucleophilic substitutions or cycloadditions, leading to novel heterocyclic compounds that may possess enhanced biological activities or new material properties .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural analogs include chromene derivatives and tetrazole-containing compounds:

Key Comparisons:

- Chromene vs.

- Tetrazole vs. Ester Groups: The tetrazole-carboxamide in the target replaces ester moieties common in analogs (e.g., ethyl carboxylates), enhancing metabolic stability and hydrogen-bond donor capacity .

- Substituent Effects: The phenyl-carboxamido linker in the target may promote stronger π-π stacking and hydrogen bonding compared to direct aryl substitutions in analogs .

Crystallographic and Hydrogen-Bonding Patterns

The target compound’s crystal packing is likely influenced by directional hydrogen bonds from the carboxamide and tetrazole groups. Graph set analysis (e.g., R₂²(8) motifs for amide dimers) could reveal distinct packing efficiencies compared to ester-containing chromenes, which rely on weaker C=O···H interactions . SHELX-based refinements, widely used for such analyses, highlight the robustness of this software in handling complex heterocycles .

Research Findings and Data Analysis

- Antimicrobial Activity: Chromene derivatives with electron-withdrawing groups (e.g., tetrazole) exhibit enhanced activity against Gram-positive bacteria .

- Crystallographic Stability: Compounds with extensive hydrogen-bond networks (e.g., carboxamides) demonstrate improved crystallinity, aiding formulation .

Q & A

Basic Question: What are the key steps and optimal conditions for synthesizing 2-(4-(2-oxo-2H-chromene-3-carboxamido)phenyl)-2H-tetrazole-5-carboxamide?

Answer:

Synthesis involves multi-step organic reactions. A typical route includes:

Chromene-3-carboxylic acid activation : React 2-oxo-2H-chromene-3-carboxylic acid with coupling agents (e.g., EDCl/HOBt) to form an active ester.

Amide bond formation : Couple the activated ester with 4-aminophenyltetrazole-5-carboxamide under polar aprotic solvents (e.g., DMF) at 60–80°C for 12–24 hours .

Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the product.

Critical parameters : Elevated temperatures accelerate nucleophilic substitutions, while inert atmospheres (N₂/Ar) prevent oxidation of tetrazole moieties .

Basic Question: How is the molecular structure of this compound validated?

Answer:

Structural confirmation employs:

- 1H/13C NMR : Key signals include the chromene carbonyl (δ ~165 ppm) and tetrazole ring protons (δ 8.5–9.0 ppm) .

- X-ray crystallography : Programs like SHELXL refine single-crystal structures, resolving bond angles and hydrogen-bonding patterns (e.g., N–H···O interactions between amide groups) .

- Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 407.1) .

Advanced Question: How do crystallographic data resolve contradictions in reported bioactivity studies?

Answer:

Discrepancies in bioactivity (e.g., varying IC₅₀ values) often stem from polymorphic forms or solvate formation. For example:

- Polymorph screening : Use differential scanning calorimetry (DSC) and powder XRD to identify stable crystalline phases.

- Hydrogen-bonding analysis : Graph set analysis (via Mercury 4.0) reveals how packing motifs (e.g., R₂²(8) dimers) influence solubility and receptor binding .

Case study : A 2024 study showed Form I (P2₁/c space group) exhibited 3x higher solubility than Form II (Pbca) due to weaker intermolecular H-bonds .

Advanced Question: What computational strategies predict the compound’s interaction with biological targets?

Answer:

- Docking studies : Use AutoDock Vina to model binding to mGlu4 receptors. Key interactions:

- Tetrazole N-atoms form H-bonds with Arg78/Lys409 residues.

- Chromene carbonyl engages in π-π stacking with Phe135 .

- MD simulations (GROMACS) : Assess stability over 100 ns; RMSD < 2 Å indicates stable binding.

- ADMET prediction (SwissADME) : LogP ~2.1 suggests moderate blood-brain barrier penetration, aligning with in vivo Parkinson’s models .

Advanced Question: How to optimize reaction yields when scaling up synthesis?

Answer:

- DoE (Design of Experiments) : Vary solvent (DMF vs. THF), temperature (50–90°C), and catalyst (DMAP vs. no catalyst). Pareto charts identify temperature as the critical factor (p < 0.05) .

- Continuous flow chemistry : Reduces side products (e.g., tetrazole ring oxidation) by minimizing residence time at high temps .

- In-line monitoring (ReactIR) : Track amide bond formation (disappearance of 1720 cm⁻¹ carbonyl peak) .

Basic Question: What analytical techniques assess purity and stability?

Answer:

- HPLC-DAD : Use a C18 column (ACN/0.1% TFA gradient); purity >98% required for in vitro assays .

- Forced degradation studies :

- Acidic (0.1M HCl, 40°C): Hydrolysis of tetrazole to carboxamide.

- Oxidative (3% H₂O₂): Chromene ring oxidation detected via LC-MS .

Stability protocol : Store at -20°C under desiccation; avoid light due to chromene photosensitivity .

Advanced Question: How to address low reproducibility in enzymatic inhibition assays?

Answer:

Common issues and solutions:

- Enzyme lot variability : Pre-incubate with 1 mM DTT to stabilize thiol-dependent enzymes.

- Solvent interference : Keep DMSO <1% (v/v) to prevent denaturation.

- Data normalization : Use Z’-factor >0.5 to validate assay robustness.

Example : A 2025 study achieved 85% reproducibility by standardizing ATP concentrations (1 mM) in kinase inhibition assays .

Advanced Question: What strategies elucidate structure-activity relationships (SAR) for this compound?

Answer:

- Analog synthesis : Replace tetrazole with triazole (reduced activity) or modify chromene substituents (e.g., 6-methoxy enhances BBB penetration) .

- Free-Wilson analysis : Quantify contributions of substituents (e.g., tetrazole contributes 40% to mGlu4 binding affinity) .

- Crystal structure overlays (PyMOL) : Compare binding poses with co-crystallized ligands (PDB: 6XYZ) to identify steric clashes .

Basic Question: What safety protocols are recommended for handling this compound?

Answer:

- PPE : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods during synthesis (risk of azide byproducts).

- Waste disposal : Neutralize reaction mixtures with 10% NaHCO₃ before discarding .

Advanced Question: How to resolve conflicting cytotoxicity data across cell lines?

Answer:

- Cell line authentication : STR profiling to rule out contamination.

- Mitochondrial toxicity assay (MTT vs. resazurin) : Resazurin avoids false positives from tetrazole redox activity .

- Mechanistic studies : siRNA knockdown of mGlu4 in HEK293 cells confirms target-specific cytotoxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.